Cas no 941870-72-0 (N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide)

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide Chemical and Physical Properties
Names and Identifiers
-
- F2769-0012
- AKOS024679087
- VU0497447-1
- N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-propan-2-yloxybenzamide
- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide
- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide
- 941870-72-0
-
- Inchi: 1S/C21H24N2O3/c1-14(2)26-19-9-6-16(7-10-19)21(25)22-18-8-11-20-17(13-18)5-4-12-23(20)15(3)24/h6-11,13-14H,4-5,12H2,1-3H3,(H,22,25)
- InChI Key: GGVUBRCUXWBOKB-UHFFFAOYSA-N
- SMILES: O=C(C)N1C2C=CC(=CC=2CCC1)NC(C1C=CC(=CC=1)OC(C)C)=O
Computed Properties
- Exact Mass: 352.17869263g/mol
- Monoisotopic Mass: 352.17869263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 500
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 58.6Ų
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2769-0012-3mg |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide |
941870-72-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2769-0012-5mg |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide |
941870-72-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2769-0012-1mg |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide |
941870-72-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2769-0012-25mg |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide |
941870-72-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2769-0012-2μmol |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide |
941870-72-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2769-0012-30mg |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide |
941870-72-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2769-0012-100mg |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide |
941870-72-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2769-0012-15mg |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide |
941870-72-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2769-0012-40mg |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide |
941870-72-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2769-0012-75mg |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide |
941870-72-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide Related Literature
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
Additional information on N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide
Professional Introduction to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide (CAS No. 941870-72-0)
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide is a sophisticated organic compound with significant potential in the field of pharmaceutical research and development. This compound, identified by its CAS number 941870-72-0, has garnered attention due to its unique structural properties and promising biological activities. The molecule combines a tetrahydroquinoline core with a benzamide moiety, which are both well-documented scaffolds in medicinal chemistry for their ability to modulate various biological pathways.
The tetrahydroquinoline scaffold is particularly noteworthy for its presence in numerous bioactive natural products and drug candidates. It has been extensively studied for its role in inhibiting enzymes and receptors involved in neurological disorders, cancer, and infectious diseases. The acetylated derivative of tetrahydroquinoline enhances the metabolic stability and bioavailability of the compound, making it an attractive candidate for further exploration.
The benzamide group appended to the tetrahydroquinoline core in N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide introduces additional functionality that can influence both the solubility and binding affinity of the molecule. Benzamides are known for their role as pharmacophores in drugs targeting pain relief, inflammation, and neurodegenerative diseases. The presence of a propan-2-yloxy substituent further modifies the electronic and steric properties of the benzamide moiety, potentially enhancing interactions with biological targets.
Recent advancements in computational chemistry and high-throughput screening have enabled researchers to more efficiently identify and optimize compounds like N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide. These methods allow for the rapid assessment of molecular properties such as binding affinity, metabolic stability, and pharmacokinetic profiles. The integration of machine learning algorithms has further accelerated the process by predicting the potential biological activity of novel compounds based on their structural features.
In vitro studies have begun to elucidate the mechanisms of action for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide. Initial research suggests that the compound may interact with specific enzymes or receptors involved in disease pathways. For instance, its tetrahydroquinoline core could potentially disrupt protein-protein interactions critical for cancer cell proliferation or inflammatory responses. The benzamide moiety might enhance these interactions by improving binding affinity or modulating enzyme activity.
The propan-2-yloxy group adds another layer of complexity to the compound's biological activity. This substituent can influence both hydrophobicity and hydrogen bonding capabilities, which are crucial factors in determining how a molecule interacts with biological targets. By fine-tuning these properties, researchers can optimize the compound's efficacy and selectivity.
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide presents unique challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in simplifying multi-step organic reactions. Techniques such as palladium-catalyzed cross-coupling reactions and flow chemistry have enabled more efficient and scalable synthesis routes. These advancements not only reduce production costs but also minimize waste generation.
The pharmacokinetic profile of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide is another critical area of investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its therapeutic potential. Preliminary studies suggest that the compound exhibits favorable solubility characteristics due to the presence of polar functional groups like the benzamide and propan-2-yloxy moieties. This solubility could enhance oral bioavailability and systemic distribution.
The safety profile of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide is currently under evaluation through preclinical toxicology studies. These studies aim to assess potential side effects and determine safe dosage ranges. The tetrahydroquinoline scaffold has been studied extensively in previous drug candidates; however; no definitive conclusions can be drawn until comprehensive toxicological data is available.
In conclusion; N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide (CAS No.
) is a promising compound with significant potential in pharmaceutical research.
The combination
of structural features such as
Tetrahydropyridine
Tetrahydropyridine
Tetrahydropyridine
Tetrahydropyridine
Tetrahydropyridine
Tetrahydropyridine
Tetrahydropyridine
Tetrahydropyridine
Tetrahydropyridine
Tetrahydropyridine
Tetrahydropyridine
Tetrahydropyridine
Tetrahydropyridine
Tetrahydropyridine
Tetramerone)(CAS No.
N-(Tetramerone)(CAS No.
N-(Tetramerone)(CAS No.
N-(Tetramerone)(CAS No.
N-(Tetramerone)(CAS No.
N-(Tetramerone)(CAS No.
N-(Tetramerone)(CAS No.
N-
941870
941870
941870
941870
941870
941870
941870
CAS
No.
The
synthesis
and
evaluation
of
this
compound
represent
a
valuable contribution
to
the
field
of medicinal chemistry.
The future
will likely see further exploration
of its
biological activities
and potential therapeutic applications.
941870-72-0 (N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide) Related Products
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 81216-14-0(7-bromohept-1-yne)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)



